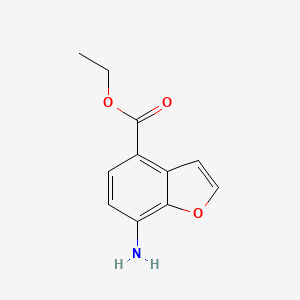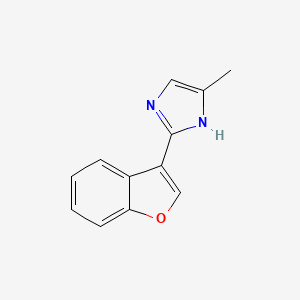
2-(3-Benzofuryl)-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzofuryl)-5-methyl-1H-imidazole is a heterocyclic compound that features a benzofuran ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzofuryl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-benzofuryl-substituted phthalides with imidazole derivatives under specific conditions . Another approach involves the photochemical synthesis of benzofuran derivatives, which can then be further functionalized to obtain the desired imidazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials such as benzofurans and imidazoles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Benzofuryl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(3-Benzofuryl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Benzofuryl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The benzofuran and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Benzofuran: A simpler structure with a single benzofuran ring.
Imidazole: A basic heterocyclic compound with a single imidazole ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.
Uniqueness: 2-(3-Benzofuryl)-5-methyl-1H-imidazole is unique due to its fused ring structure, which combines the properties of both benzofuran and imidazole. This fusion enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(1-benzofuran-3-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H10N2O/c1-8-6-13-12(14-8)10-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14) |
Clé InChI |
IAZAXJGNNALJKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=COC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


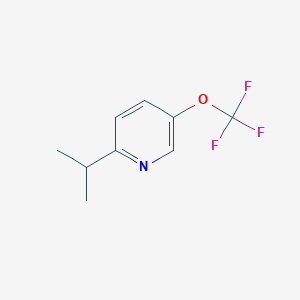
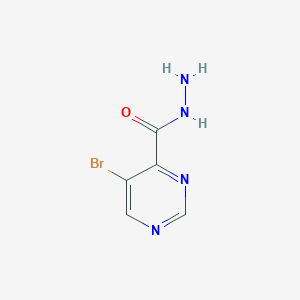
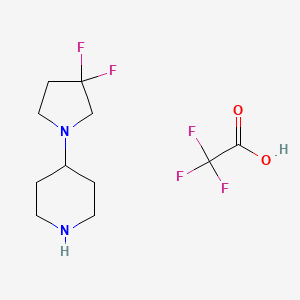
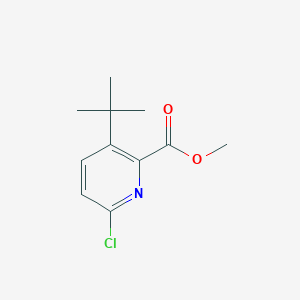
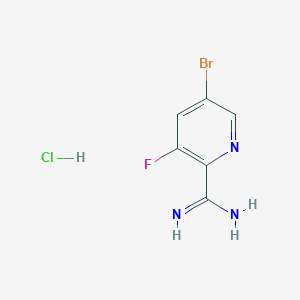
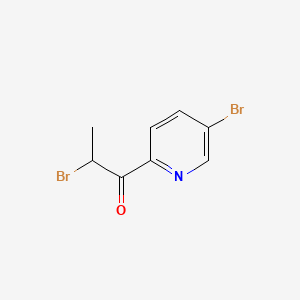
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)

![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
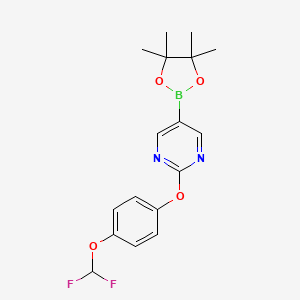
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)

![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
